molecular formula C20H11Cl2N3O4 B2459237 (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 326100-40-7

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2459237
M. Wt: 428.23
InChI Key: CVTYPULSGGTIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C20H11Cl2N3O4 and its molecular weight is 428.23. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study on novel pyrazoline derivatives, which includes furan and nitrophenyl groups similar to the compound , highlights the use of microwave-assisted synthesis for obtaining compounds with anti-inflammatory and antibacterial activities. The research demonstrates that certain compounds within this series exhibit significant biological activity, suggesting potential applications in developing therapeutic agents (Ravula et al., 2016).

Photophysical Properties of Chalcone Derivatives

Another study examines the absorption and fluorescence characteristics of chalcone derivatives, including furan and nitrophenyl components. The solvatochromic effects observed indicate potential applications in materials science, particularly in designing molecules with specific photophysical properties for sensors or optoelectronic devices (Kumari et al., 2017).

Synthesis of Nitro Methylenetetrahydrothiophene and Tetrahydrofuran

Research involving the synthesis of nitro methylenetetrahydrothiophene and tetrahydrofuran compounds explores novel synthetic routes using alpha-nitro ketone intermediates. This study may provide insights into the synthesis of structurally related compounds and their potential applications in studying nicotinic receptor interactions (Zhang et al., 2004).

Antimicrobial and Antioxidant Activities

A study focusing on the synthesis and investigation of the antimicrobial and antioxidant activity of certain naphtho[2,1-b]furan-2-carboxamides indicates the potential of furan derivatives in developing compounds with significant biological activities. This suggests that similar compounds could be explored for their antimicrobial and antioxidant properties (Devi et al., 2010).

properties

IUPAC Name

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O4/c21-14-2-1-3-15(10-14)24-20(26)13(11-23)8-16-5-7-19(29-16)12-4-6-17(22)18(9-12)25(27)28/h1-10H,(H,24,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTYPULSGGTIRT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

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